

# 2-bromo-N-tert-butylbenzenesulfonamide CAS number and properties

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## Compound of Interest

Compound Name: 2-bromo-N-tert-butylbenzenesulfonamide

Cat. No.: B164431

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An In-depth Technical Guide to **2-bromo-N-tert-butylbenzenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-bromo-N-tert-butylbenzenesulfonamide**, a key building block in the development of targeted protein degraders. This document details its chemical and physical properties, safety information, and established experimental protocols for its synthesis, purification, and analysis.

## Core Chemical and Physical Properties

**2-bromo-N-tert-butylbenzenesulfonamide** is a substituted aromatic sulfonamide. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on data from closely related compounds and standard chemical principles.

Table 1: Chemical Identifiers and Descriptors

Property	Value	Citation
CAS Number	138733-50-3	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BrNO <sub>2</sub> S	[1]
Molecular Weight	292.2 g/mol	[1]
IUPAC Name	2-bromo-N-(tert-butyl)benzenesulfonamide	
Purity	≥96%	[1]

Table 2: Estimated Physical and Chemical Properties

Property	Estimated Value	Notes
Appearance	White solid	Based on the described synthesis product.[3]
Melting Point	96-98 °C	This is the experimental melting point for the related isomer, 4-bromo-N-tert-butylbenzenesulfonamide, and serves as an estimate.[4]
Boiling Point	> 300 °C	Estimated based on the high boiling points of related aromatic sulfonamides.[5]
Solubility	Soluble in methanol, ethanol, DMSO, ethyl acetate, and chloroform. Insoluble in water.	Based on the reported synthesis solvent and the general solubility of benzenesulfonamides.[3][5]
Storage	Room temperature, in a dry, sealed container.	[1][6]

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2-bromo-N-tert-butylbenzenesulfonamide** is not readily available. However, based on the SDS for the isomeric compound N-tert-butyl 3-bromobenzenesulfonamide and other related chemicals, the following hazards and precautions should be considered.

Table 3: GHS Hazard Information (Predicted)

Category	Hazard
Pictograms	
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

#### Handling Precautions:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Handle in accordance with good industrial hygiene and safety practices.

## Experimental Protocols

## Synthesis of 2-bromo-N-tert-butylbenzenesulfonamide

The most common synthesis route involves the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and tert-butylamine.

Reaction: 2-bromobenzenesulfonyl chloride + tert-butylamine → **2-bromo-N-tert-butylbenzenesulfonamide**

Materials:

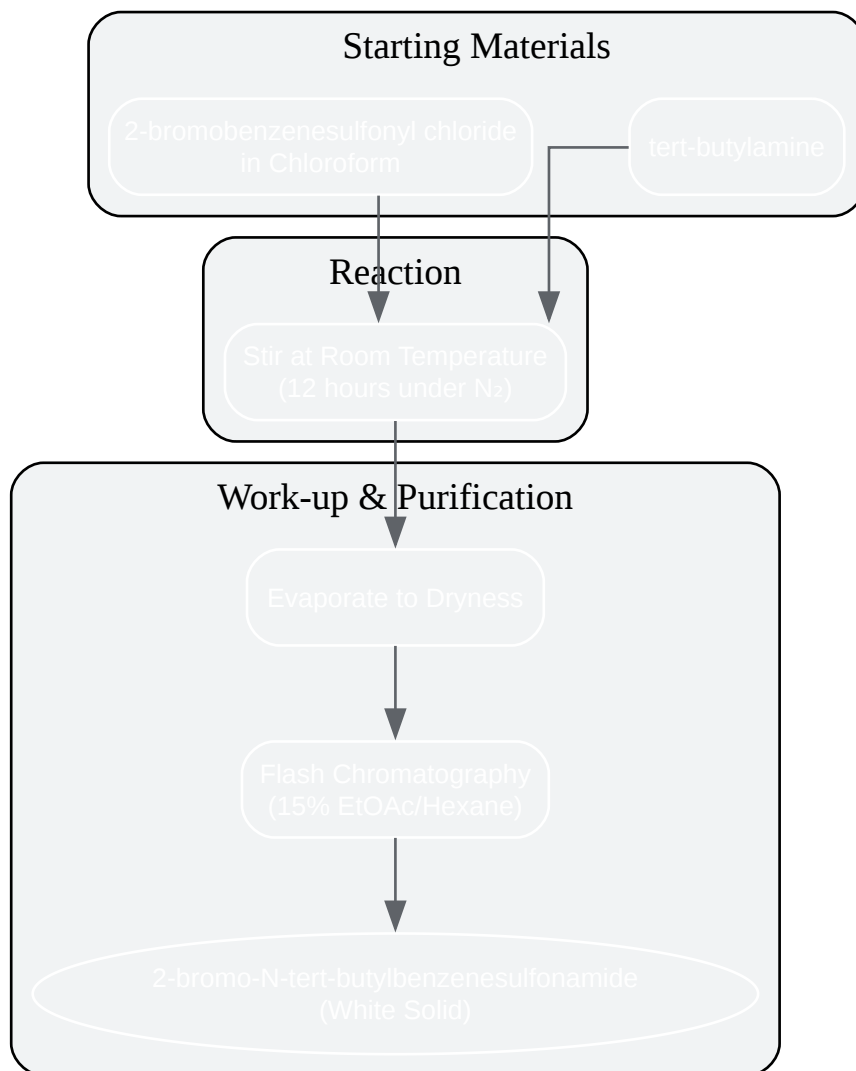
- 2-bromobenzenesulfonyl chloride (8.65 mmol, 2.21 g)
- tert-butylamine (21.9 mmol, 2.30 mL)
- Chloroform (40 mL)
- Silica gel for flash chromatography
- Ethyl acetate
- Hexane

Procedure:

- To a stirred solution of 2-bromobenzenesulfonyl chloride in chloroform under a nitrogen atmosphere at room temperature, add tert-butylamine.[\[3\]](#)
- Stir the resulting orange solution at room temperature for 12 hours.[\[3\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, evaporate the mixture to dryness under reduced pressure.[\[3\]](#)
- Purify the crude product by flash chromatography on silica gel, using a 15% ethyl acetate in hexane mixture as the eluent.[\[3\]](#)
- The final product is obtained as a white solid with a reported yield of 84%.[\[3\]](#)

Characterization Data:

- $^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ ):  $\delta$  8.18 (d,  $J=8.5$  Hz, 1H), 7.73 (d,  $J=8.5$  Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H).[3]



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Synthesis workflow for **2-bromo-N-tert-butylbenzenesulfonamide**.

## Purification Protocols

While flash chromatography is specified in the synthesis, recrystallization is another common method for purifying solid sulfonamide products.

Recrystallization (General Protocol):

- **Solvent Selection:** Choose a suitable solvent or solvent pair (e.g., ethanol/water or ethyl acetate/hexane). The compound should be soluble in the hot solvent and sparingly soluble when cold.
- **Dissolution:** Dissolve the crude solid in a minimal amount of the hot solvent.
- **Filtration (Optional):** If insoluble impurities are present, perform a hot filtration.
- **Crystallization:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
- **Drying:** Dry the purified crystals under vacuum.

## Analytical Methods (Adapted)

A robust analytical method is crucial for quality control. The following HPLC method, developed for the closely related 2-bromo-N-phenethylbenzenesulfonamide, can be adapted.<sup>[7]</sup>

Table 4: Adapted HPLC Method Parameters

Parameter	Condition
HPLC System	Standard system with UV detector
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient	Time-based gradient, starting around 60% B and increasing
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	~254 nm

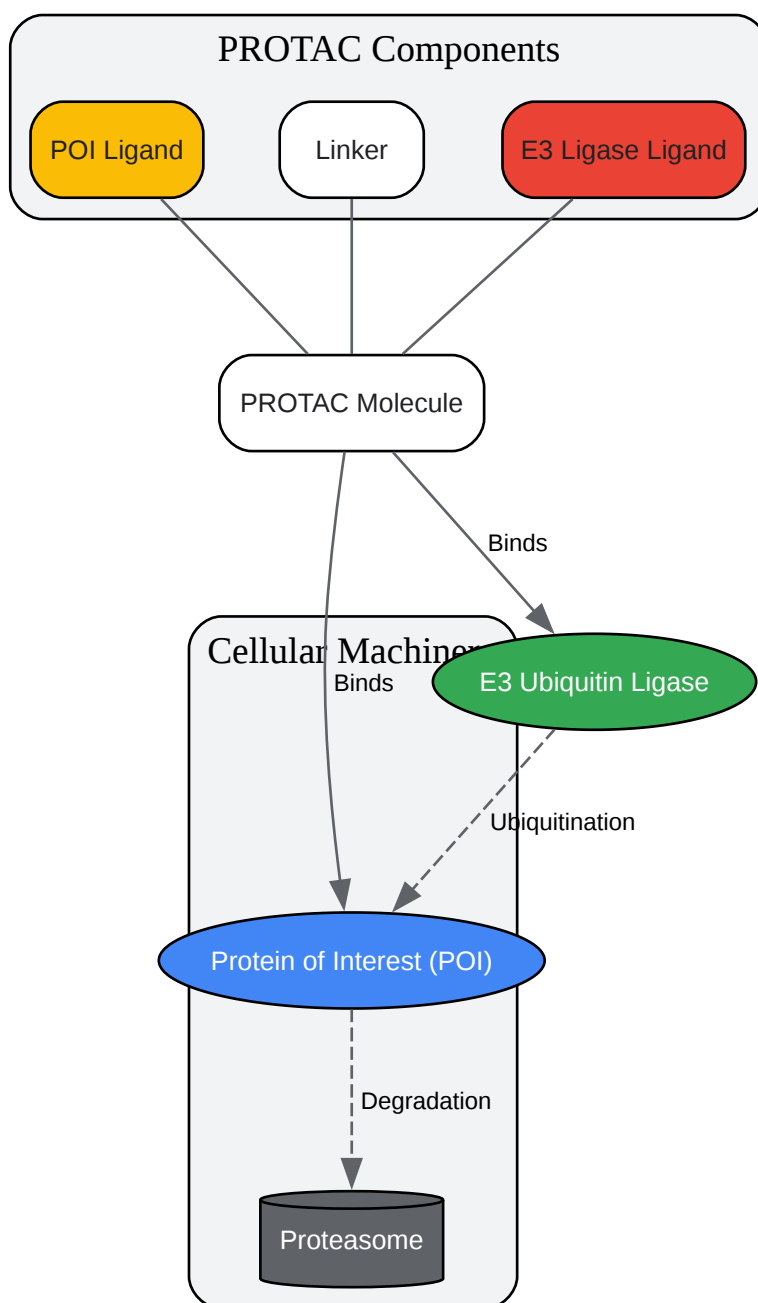
## Applications in Drug Discovery

**2-bromo-N-tert-butylbenzenesulfonamide** is classified as a Protein Degradator Building Block.

[1] This indicates its primary use is in the synthesis of bifunctional molecules for targeted protein degradation (TPD), such as Proteolysis Targeting Chimeras (PROTACs).

Targeted Protein Degradation (TPD): TPD is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[8] Unlike traditional inhibitors that only block a protein's function, degraders remove the entire protein.

Role as a Building Block: A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9] Molecules like **2-bromo-N-tert-butylbenzenesulfonamide** serve as versatile scaffolds or intermediates. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of a POI-binding ligand or the linker, thereby facilitating the construction of a diverse library of potential PROTACs.



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Mechanism of action for a PROTAC-mediated protein degradation.

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